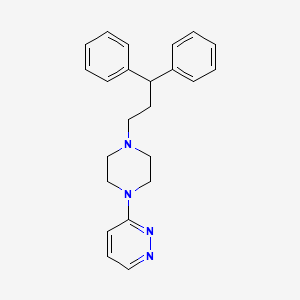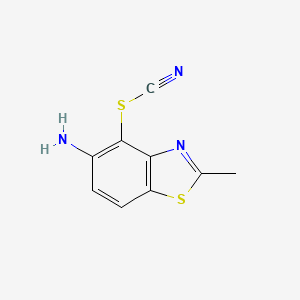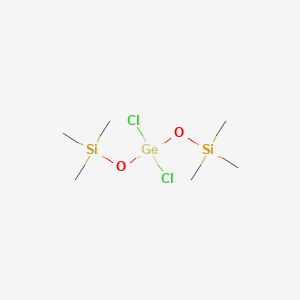
Bis(trimethylsiloxy)dichlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsiloxy)dichlorogermane is an organogermanium compound characterized by the presence of two trimethylsiloxy groups and two chlorine atoms bonded to a germanium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsiloxy)dichlorogermane can be synthesized through the reaction of dichlorogermylene with siloxanes such as hexamethyldisiloxane, octamethyltrisiloxane, and hexamethyltricyclotrisiloxane . The reaction typically involves the use of a dioxane complex of dichlorogermylene under controlled conditions to yield the desired organogermanium compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with a focus on optimizing yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsiloxy)dichlorogermane undergoes various chemical reactions, including substitution reactions with alcohols, phenols, and alkoxides . These reactions typically involve the replacement of chlorine atoms with other functional groups, leading to the formation of new organogermanium compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alcohols, phenols, and alkoxides . The reactions are usually carried out under controlled conditions to ensure the selective substitution of chlorine atoms .
Major Products Formed: The major products formed from the reactions of this compound include various organogermanium compounds with different functional groups, depending on the reagents used .
Scientific Research Applications
Bis(trimethylsiloxy)dichlorogermane has several scientific research applications, including its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids . It is also used in the synthesis of other organogermanium compounds and as a reagent in various chemical transformations . Additionally, its unique properties make it valuable in the development of hydrophobic coatings and surface modifications .
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)dichlorogermane involves the selective substitution of chlorine atoms with other functional groups during chemical reactions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents used and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(trimethylsiloxy)dichlorogermane include other organogermanium compounds such as 3,3-dichloro-1,1,1,5,5,7,7,7-octamethyl-3-germa-2,4,6-trioxa-1,5,7-trisilaheptane and cyclic germatetrasiloxane .
Uniqueness: this compound is unique due to its specific combination of trimethylsiloxy and chlorine groups bonded to a germanium atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organometallic chemistry and material science .
Properties
CAS No. |
37127-59-6 |
|---|---|
Molecular Formula |
C6H18Cl2GeO2Si2 |
Molecular Weight |
321.91 g/mol |
IUPAC Name |
[dichloro(trimethylsilyloxy)germyl]oxy-trimethylsilane |
InChI |
InChI=1S/C6H18Cl2GeO2Si2/c1-12(2,3)10-9(7,8)11-13(4,5)6/h1-6H3 |
InChI Key |
PBVNHJUZCWSHSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Ge](O[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
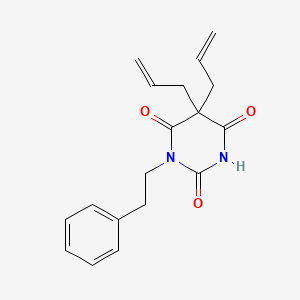

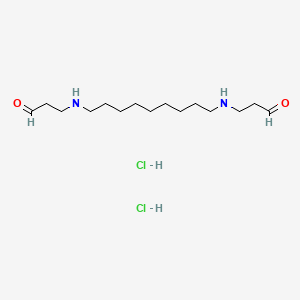

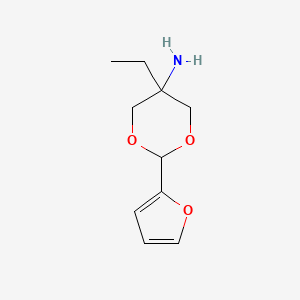
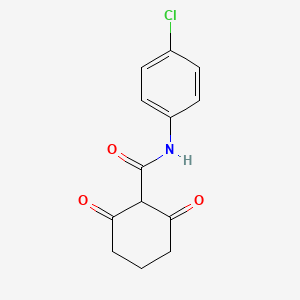
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)

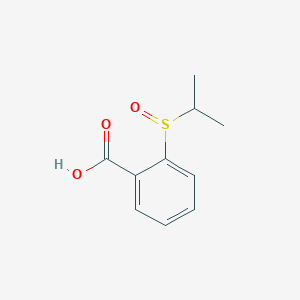
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
